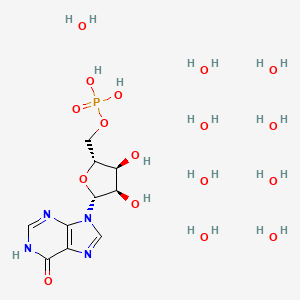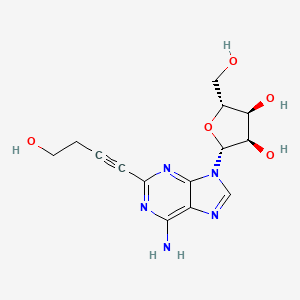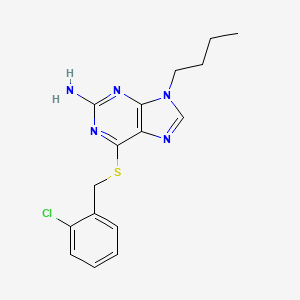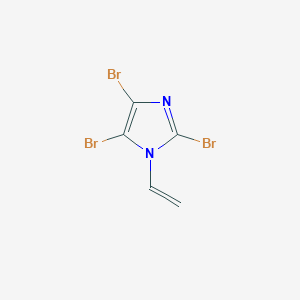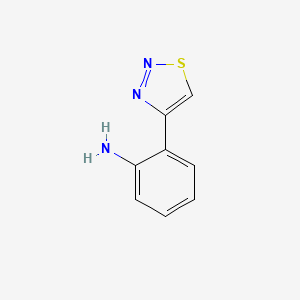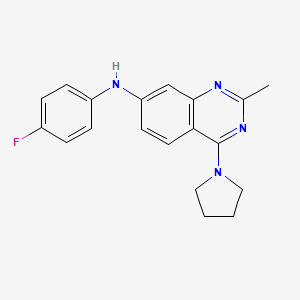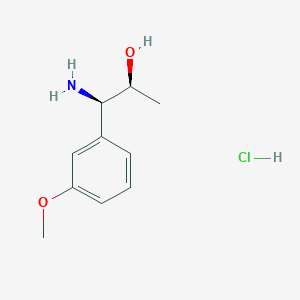
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride is a chiral compound with significant applications in various fields of science and industry. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of pharmaceuticals and other biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 3-methoxyphenylacetone using chiral catalysts to obtain the desired enantiomer. The reaction conditions often include the use of hydrogen gas and a metal catalyst such as palladium or rhodium under controlled temperature and pressure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反応の分析
Types of Reactions
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be further reduced to form secondary amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It is an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and cardiovascular conditions.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of various active pharmaceutical ingredients (APIs).
作用機序
The mechanism of action of (1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes, influencing their activity and leading to various biochemical effects. The pathways involved often include modulation of neurotransmitter levels and inhibition of specific enzymatic reactions.
類似化合物との比較
Similar Compounds
- (1r,2s)-1-Amino-1-(3-hydroxyphenyl)propan-2-ol hydrochloride
- (1r,2s)-1-Amino-1-(4-methoxyphenyl)propan-2-ol hydrochloride
- (1r,2s)-1-Amino-1-(3-methoxyphenyl)butan-2-ol hydrochloride
Uniqueness
(1r,2s)-1-Amino-1-(3-methoxyphenyl)propan-2-ol hydrochloride is unique due to its specific chiral configuration and the presence of a methoxy group at the 3-position of the phenyl ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various applications.
特性
分子式 |
C10H16ClNO2 |
|---|---|
分子量 |
217.69 g/mol |
IUPAC名 |
(1R,2S)-1-amino-1-(3-methoxyphenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C10H15NO2.ClH/c1-7(12)10(11)8-4-3-5-9(6-8)13-2;/h3-7,10,12H,11H2,1-2H3;1H/t7-,10-;/m0./s1 |
InChIキー |
IGZKPCYBYHOCSM-YUWZRIFDSA-N |
異性体SMILES |
C[C@@H]([C@@H](C1=CC(=CC=C1)OC)N)O.Cl |
正規SMILES |
CC(C(C1=CC(=CC=C1)OC)N)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-5-oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12936154.png)
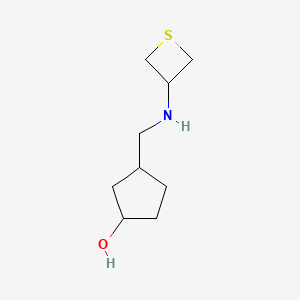
![4-(2-(1H-Benzo[d]imidazol-2-yl)vinyl)-N,N-dimethylaniline](/img/structure/B12936174.png)

